

2-(Bromomethyl)acrylic acid chemical properties and structure

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Compound of Interest

Compound Name: 2-(Bromomethyl)acrylic acid

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An In-depth Technical Guide to **2-(Bromomethyl)acrylic Acid**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **2-(Bromomethyl)acrylic acid**, a versatile bifunctional monomer. Its unique structure, incorporating both a polymerizable acrylic acid moiety and a reactive bromomethyl group, makes it a valuable building block in organic synthesis and materials science.[\[1\]](#) This document summarizes its key physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis.

Chemical Properties and Structure

2-(Bromomethyl)acrylic acid, also known as α -(Bromomethyl)acrylic acid, is a white to almost white crystalline solid.[\[2\]](#) It serves as a crucial intermediate in the synthesis of various organic compounds and pharmaceuticals.[\[2\]](#)[\[3\]](#)

Table 1: Physicochemical Properties of **2-(Bromomethyl)acrylic Acid**

Property	Value	Source
Molecular Formula	C4H5BrO2	[2]
Linear Formula	CH2=C(CH2Br)COOH	
Molecular Weight	164.99 g/mol	[2]
Melting Point	70-73 °C	[2] [4]
Boiling Point	268.8 ± 23.0 °C (Predicted)	[2]
Density	1.696 ± 0.06 g/cm³ (Predicted)	[2]
pKa	3.45 ± 0.11 (Predicted)	[2]
Solubility	Soluble in Methanol	[2]
Appearance	White to Almost white powder to crystal	[2]
Storage Temperature	2-8°C	[2]

Structural Identifiers:

- SMILES: OC(=O)C(=C)CBr
- InChI: 1S/C4H5BrO2/c1-3(2-5)4(6)7/h1-2H2,(H,6,7)
- InChIKey: NOOYFQLPKUQDNE-UHFFFAOYSA-N[\[5\]](#)
- CAS Number: 72707-66-5[\[2\]](#)

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation of **2-(Bromomethyl)acrylic acid**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides distinct signals for the different protons within the molecule.[\[1\]](#) In deuterated chloroform (CDCl₃), the spectrum typically displays signals for the vinylic protons (=CH₂), the bromomethyl protons (-CH₂Br), and the carboxylic acid proton (-COOH).[\[1\]](#)[\[5\]](#)

- Infrared (IR) Spectroscopy: Key IR absorption bands confirm the presence of the characteristic functional groups.[1]
 - O-H (Carboxylic Acid): A broad band in the region of 2500-3300 cm^{-1} [1]
 - C=O (Carbonyl): A strong, sharp peak around 1689 cm^{-1} [1]
 - C=C (Alkene): A medium intensity peak around 1626 cm^{-1} [1]
- Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound. The presence of bromine, with its two major isotopes (^{79}Br and ^{81}Br) in nearly equal abundance, results in a characteristic molecular ion peak pattern with two peaks of similar intensity at m/z values corresponding to $[\text{M}]^+$ and $[\text{M}+2]^+$.[1] The mass of the molecular ion is 164.[5]

Experimental Protocols

Synthesis of α -(Bromomethyl)acrylic acid

The following protocol is a common and effective method for the synthesis of α -(Bromomethyl)acrylic acid, starting from diethyl bis(hydroxymethyl)malonate.[1][4]

Materials:

- Diethyl bis(hydroxymethyl)malonate
- 47–49% Hydrobromic acid
- Benzene
- Absolute ethanol
- Concentrated sulfuric acid
- Molecular sieves (Linde 3A)

Equipment:

- 500-mL three-necked, round-bottomed flask

- Magnetic stirrer
- Fraction collector
- Cold-finger condenser
- Two thermometers
- Rotary evaporator
- 1-L round-bottomed flask
- Dean-Stark trap

Procedure:

- Reaction Setup: A 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stirrer, fraction collector, cold-finger condenser, and two thermometers.[4]
- Initial Reaction: Into the flask, place 55.0 g (0.25 mol) of diethyl bis(hydroxymethyl)malonate and 142 mL (1.25 mol) of 47–49% hydrobromic acid.[4]
- Heating and Distillation: Heat the mixture, maintaining the liquid temperature between 85 and 90°C. A mixture of ethyl bromide and water will distill over the course of 1.5–2 hours.[4]
- Boiling: Boil the residue for 10 hours, keeping the temperature between 85–90°C.[4]
- Concentration: Concentrate the mixture on a rotary evaporator at 65–70°C (10–15 mm) to remove about 100 mL of water.[4]
- Crystallization: Cool the residue in a refrigerator overnight to allow crystals of α -(bromomethyl)acrylic acid to form.[4]
- Filtration and Drying: Filter the crystals in the cold and dry them to yield the final product. The reported yield is 17.9 g (43%) with a melting point of 71–73°C.[4]

Caution: Ethyl α -(bromomethyl)acrylate, a related compound, is a potent vesicant and lachrymator. It is advised to handle **2-(Bromomethyl)acrylic acid** with similar care in an

efficiently ventilated hood to avoid contact.[4]

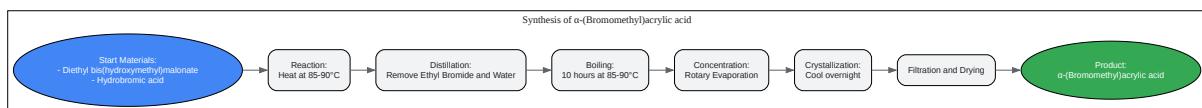
Reactivity and Applications

2-(Bromomethyl)acrylic acid is a highly reactive bifunctional monomer due to the presence of both a polymerizable acrylic acid moiety and a reactive bromomethyl group.[1] This dual functionality allows it to participate in a variety of chemical transformations.

- **Polymerization:** It is a key monomer in controlled radical polymerization techniques like ATRP and RAFT, where it introduces reactive bromine handles for post-polymerization modifications. This leads to the synthesis of smart materials, drug delivery systems, and sophisticated graft copolymers.[1]
- **Cyclization Reactions:** The electron-withdrawing nature of the carboxylic acid and the double bond makes the α -methylene group susceptible to nucleophilic attack, enabling its use in cyclization reactions.[1] For instance, it reacts with carbodiimides to form 1,3-disubstituted-5-methylene-6H-pyrimidine-2,4-dione derivatives.[1]
- **Alkylation Reactions:** The bromomethyl group serves as an alkylating agent, allowing the acrylic moiety to be attached to various nucleophiles and polymer backbones.[1]
- **Synthesis of α -methylene- γ -butyrolactones:** It reacts with aldehydes and ketones to form α -methylene- γ -butyrolactones.[2]

Visualizations

The following diagram illustrates the workflow for the synthesis of α -(Bromomethyl)acrylic acid.



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Caption: Workflow for the synthesis of α -(Bromomethyl)acrylic acid.

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